molecular formula C18H21ClN2 B6137998 1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine

1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B6137998
M. Wt: 300.8 g/mol
InChI Key: IGFOAFPRWQACKH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-methylphenylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the 4-methylphenylmethyl group.

    4-[(4-Methylphenyl)methyl]piperazine: Lacks the 3-chlorophenyl group.

    1-(4-Methylphenyl)-4-[(4-methylphenyl)methyl]piperazine: Contains two 4-methylphenyl groups instead of one 3-chlorophenyl group.

Uniqueness: 1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 4-methylphenylmethyl groups, which confer distinct chemical and pharmacological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)18-4-2-3-17(19)13-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOAFPRWQACKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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